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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

An in-depth analysis of the available scientific literature reveals that Sandoz 58-035 is a potent

and specific competitive inhibitor of the enzyme Acyl-CoA:cholesterol acyltransferase (ACAT),

also known as sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in

cellular cholesterol homeostasis by catalyzing the esterification of cholesterol into cholesteryl

esters for storage in lipid droplets. The inhibitory action of Sandoz 58-035 on ACAT has been

demonstrated in a variety of cell types and has been utilized as a research tool to investigate

the role of cholesterol esterification in numerous physiological and pathological processes.[3][4]

[5][6]

Core Mechanism of Action
Sandoz 58-035 functions as a competitive inhibitor of ACAT.[1][3][7] This means it directly

competes with the substrates of the enzyme, acyl-coenzyme A and cholesterol, for binding to

the active site. By occupying the active site, Sandoz 58-035 prevents the formation of

cholesteryl esters. This leads to a decrease in the intracellular pool of stored cholesteryl esters

and a subsequent increase in the levels of free cholesterol.[8] This modulation of cholesterol

metabolism has been shown to impact various cellular functions, including steroidogenesis,

lipoprotein metabolism, and cell proliferation.[3][4][6]

The inhibition of ACAT by Sandoz 58-035 has been shown to have several downstream

effects. For instance, in ovarian granulosa cells, inhibition of ACAT by Sandoz 58-035 leads to

an amplification of hormone-stimulated progesterone production, suggesting that the

partitioning of cholesterol into the ester pool is a key regulatory step in steroidogenesis.[3] In

hepatocytes, the inhibition of cholesteryl ester formation by Sandoz 58-035 results in an
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increased secretion of bile acids, indicating a redirection of the intracellular cholesterol pool

towards bile acid synthesis.[5]

Quantitative Data on Inhibitory Activity
The inhibitory potency of Sandoz 58-035 against ACAT has been quantified in several studies.

The following table summarizes the available data:

Cell/Tissue
Type

Assay Type
Concentration
Range

% Inhibition Reference

Swine ovarian

microsomes

ACAT activity

assay
0.1–3.5 µg/ml >96% [3]

Cultured swine

granulosa cells

[3H]oleic acid

incorporation
Not specified >98% [3]

Arterial smooth

muscle cells in

culture

Cholesterol

esterification

assay

Not specified 95%

Experimental Protocols
Inhibition of ACAT Activity in Swine Ovarian Microsomes
This protocol is based on the methodology described by Veldhuis JD, et al. (1985).[3]

1. Preparation of Ovarian Microsomes:

Ovaries are collected from swine and granulosa cells are harvested.

The cells are homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

The resulting supernatant is then subjected to ultracentrifugation to pellet the microsomes.

The microsomal pellet is resuspended in a storage buffer and stored at -80°C until use.
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2. ACAT Activity Assay:

The reaction mixture contains microsomal protein, a source of acyl-CoA (e.g., [1-14C]oleoyl-

CoA), and a cholesterol substrate, in a suitable buffer.

Sandoz 58-035, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction

mixture at various concentrations.

The reaction is initiated by the addition of the microsomal preparation and incubated at 37°C

for a specific time.

The reaction is stopped by the addition of a mixture of isopropanol and heptane.

The lipids are extracted, and the cholesteryl ester fraction is separated by thin-layer

chromatography (TLC).

The radioactivity incorporated into the cholesteryl ester band is quantified using a scintillation

counter to determine the ACAT activity.

The percentage of inhibition is calculated by comparing the activity in the presence of

Sandoz 58-035 to the activity in a control sample without the inhibitor.

Inhibition of Cholesterol Esterification in Cultured Cells
This protocol is a general method based on the principles described in the literature.[3]

1. Cell Culture:

Swine granulosa cells (or other cell types of interest) are cultured in a suitable medium

supplemented with serum and antibiotics.

Cells are seeded in culture plates and allowed to adhere and grow to a desired confluency.

2. Treatment with Sandoz 58-035 and Radiolabeling:

The culture medium is replaced with a medium containing Sandoz 58-035 at the desired

concentration.
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A radiolabeled precursor for cholesterol esterification, such as [3H]oleic acid, is added to the

medium.

The cells are incubated for a specific period to allow for the incorporation of the radiolabel

into cholesteryl esters.

3. Lipid Extraction and Analysis:

After incubation, the cells are washed with a buffer to remove excess radiolabel.

The cellular lipids are extracted using a solvent system like hexane/isopropanol.

The lipid extract is dried and resuspended in a small volume of solvent.

The different lipid classes are separated by thin-layer chromatography (TLC).

The band corresponding to cholesteryl esters is scraped from the TLC plate, and the

radioactivity is measured using a scintillation counter.

The amount of radiolabel incorporated into cholesteryl esters is used as a measure of

cholesterol esterification.

The percentage of inhibition is determined by comparing the results from Sandoz 58-035-

treated cells to untreated control cells.
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Caption: Mechanism of action of Sandoz 58-035 as a competitive inhibitor of ACAT (SOAT).
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Caption: Experimental workflow for determining the inhibitory effect of Sandoz 58-035 on ACAT

activity.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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